2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H15N3O/c1-18-10-7-5-9(6-8-10)14-16-12-4-2-3-11(12)13(15)17-14/h5-8H,2-4H2,1H3,(H2,15,16,17) |
InChI Key |
CIYWNDRQYICUKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CCC3)C(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves the cyclization of p-methoxyphenylamidine with appropriate reagents. One common method includes the use of intramolecular cyclization via the attack of the amidino secondary amine to the enamine function, generating the pyrimidine ring . The reaction conditions often involve the use of catalysts such as sodium hydroxide or ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce the reaction time for the preparation of pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Ammonia, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or aminated derivatives .
Scientific Research Applications
2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Substituents and Their Effects
Key Observations:
- 4-Methoxy Group : The para-methoxy substituent on the N4-phenyl ring is critical for potency. Analogs with meta- or ortho-methoxy groups (e.g., (±)-5•HCl and (±)-6•HCl) show reduced activity .
- N-Methylation : Methylation at the N-position enhances tubulin-binding affinity and metabolic stability .
- Removal (as in 30·HCl) improves potency by 7-fold, achieving sub-nanomolar GI50 values .
- Water Solubility : Hydrochloride salts (e.g., (±)-2•HCl, 30·HCl) significantly improve solubility, facilitating in vivo administration .
Overcoming Drug Resistance
The target compound and its analog 30·HCl retain activity against Pgp-overexpressing and βIII-tubulin-mutant cell lines, unlike paclitaxel or vinca alkaloids . This is attributed to their colchicine-site binding mechanism, which bypasses common resistance pathways.
In Vitro and In Vivo Efficacy
- Cytotoxicity: The target compound inhibits MDA-MB-435 (melanoma) and MCF-7 (breast cancer) cells with GI50 values of 1–10 nM, as measured by the SRB assay .
- In Vivo Performance: Analog 30·HCl demonstrated efficacy in a triple-negative breast cancer xenograft model, reducing tumor volume by >80% at 25 mg/kg .
Biological Activity
2-(4-Methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[d]pyrimidine core with a methoxyphenyl substituent. Its chemical formula is and it has a molecular weight of approximately 244.29 g/mol. The structural configuration plays a crucial role in its biological activity, particularly in targeting microtubules in cancer cells.
The primary mechanism through which 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine exerts its effects is through microtubule destabilization . This compound acts similarly to colchicine by binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the cyclopenta[d]pyrimidine scaffold can significantly influence the compound's potency and selectivity:
- Substituent Variations : The presence of a methoxy group at the para position of the phenyl ring enhances the compound's potency against various cancer cell lines. Studies indicate that analogs with different substituents exhibit varying degrees of cytotoxicity.
- Potency Comparisons : In vitro studies have shown that some derivatives are nanomolar inhibitors of tumor cell proliferation, outperforming parent compounds in efficacy against multidrug-resistant cancer cells .
In Vitro Studies
A series of in vitro assays have been performed to assess the antiproliferative effects of this compound:
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | ~10 | MDA-MB-435 |
| Analog 1 | <40 | Various |
| Analog 2 | ~20 | A549 (Lung) |
The results indicate that 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has significant antiproliferative activity, particularly in breast cancer models .
In Vivo Studies
In vivo efficacy has been evaluated using xenograft models:
- Xenograft Model : In studies involving MDA-MB-435 xenografts, administration of the compound at doses of 75 mg/kg resulted in significant tumor growth inhibition compared to control groups.
- Weight and Toxicity Monitoring : Moderate weight loss was observed in treated mice; however, no severe toxicity was reported, indicating a favorable therapeutic index for further development .
Case Studies
Several studies have highlighted the clinical relevance of 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine:
- Triple-Negative Breast Cancer : A specific study demonstrated that this compound effectively inhibited tumor growth in triple-negative breast cancer models, overcoming resistance mechanisms associated with P-glycoprotein (Pgp) overexpression .
- Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution reactions between cyclopenta[d]pyrimidine precursors (e.g., 4-chloro intermediates) and substituted anilines. For example, reacting (±)-15 (a cyclopenta[d]pyrimidine intermediate) with 4-methoxy-N-methyl aniline yields the target compound as a hydrochloride salt. Characterization includes:
Q. What is the primary mechanism of action of this compound in cancer cells?
The compound binds to the colchicine site on tubulin, inhibiting microtubule assembly and causing disassembly of cellular microtubules. This disrupts mitosis, leading to G2/M cell cycle arrest and apoptosis. Activity is confirmed via:
- Immunofluorescence microscopy : Visualization of microtubule disruption in A-10 smooth muscle cells .
- Cell cycle analysis : Flow cytometry of MDA-MB-435 cells treated with the compound shows increased G2/M populations .
Q. Which assays are used to evaluate cytotoxic activity and potency?
- Sulforhodamine B (SRB) assay : Measures cellular protein content to quantify growth inhibition (GI50 values). Optimized for high-throughput screening in 96-well plates .
- Tubulin polymerization assays : Spectrophotometric monitoring of microtubule dynamics in vitro .
Advanced Research Questions
Q. How does the structure-activity relationship (SAR) guide optimization of antitumor potency?
Key SAR findings include:
- N-methyl group : Critical for binding to tubulin’s colchicine site. Removal reduces activity by >100-fold .
- 4-Methoxy group : Enhances potency; substitution with bulkier groups (e.g., ethoxy) maintains activity but alters pharmacokinetics .
- 6-Position substituents : Not essential for activity, allowing structural diversification to improve solubility or bioavailability . Example: Compound 30·HCl (a 6-desmethyl analogue) shows 7-fold higher potency than the parent compound in MDA-MB-435 cells (GI50 = 1.2 nM) .
Q. How does this compound circumvent common resistance mechanisms in cancer therapy?
- P-glycoprotein (Pgp) overexpression : The compound retains nanomolar potency in Pgp-overexpressing cell lines (e.g., NCI/ADR-RES), unlike paclitaxel or vinca alkaloids .
- βIII-tubulin overexpression : Maintains efficacy in βIII-tubulin-rich models (e.g., A549 lung cancer), likely due to its unique binding mode at the colchicine site . Validation: Comparative GI50 assays in resistant vs. parental cell lines .
Q. What in vivo models demonstrate its efficacy, and what pharmacokinetic challenges exist?
- Triple-negative breast cancer (TNBC) xenograft : Daily intraperitoneal administration (10 mg/kg) of 30·HCl reduces tumor volume by 70% without significant toxicity .
- Water solubility : The HCl salt form improves bioavailability, addressing limitations of hydrophobic microtubule-targeting agents .
- Metabolic stability : Assessed via liver microsome assays; modifications like 6-substitution with polar groups enhance half-life .
Q. How do contradictory SAR findings inform future research directions?
Discrepancies in substituent effects (e.g., 6-position) suggest context-dependent interactions with tubulin isoforms or off-target effects. Strategies to resolve contradictions:
- Crystallography : Co-crystal structures of compound-tubulin complexes to map binding interactions .
- Proteomic profiling : Identify secondary targets (e.g., kinases) using affinity pulldown assays .
Methodological Considerations
Q. What analytical techniques validate compound purity and stability?
- HPLC-MS : Quantifies purity (>95%) and detects degradation products under accelerated stability conditions (40°C/75% RH) .
- DSC/TGA : Thermal analysis confirms salt stability (e.g., HCl form decomposition at >200°C) .
Q. How are off-target effects minimized during preclinical evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
